

Spectroscopic Profile of 4-Trifluoroacetamidoaniline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Trifluoroacetamidoaniline

Cat. No.: B013928

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **4-Trifluoroacetamidoaniline** (CAS No. 53446-90-5), also known as N-(4-aminophenyl)-2,2,2-trifluoroacetamide. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a centralized resource for its structural characterization.

Chemical Structure and Properties

4-Trifluoroacetamidoaniline is an aromatic amine derivative with the chemical formula $C_8H_7F_3N_2O$.^[1] Its structure consists of an aniline core substituted at the 4-position with a trifluoroacetamide group. The molecular weight of the compound is 204.15 g/mol .^[1]

IUPAC Name: N-(4-aminophenyl)-2,2,2-trifluoroacetamide^[1] CAS Number: 53446-90-5^[1]

Molecular Formula: $C_8H_7F_3N_2O$ ^[1] Molecular Weight: 204.15 g/mol ^[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental NMR data for **4-Trifluoroacetamidoaniline** is not readily available in public databases, the expected chemical shifts can be predicted based on the analysis of similar structures.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the amide proton. The aromatic protons on the phenyl ring would likely appear as two sets of doublets in the aromatic region (typically δ 6.5-8.0 ppm). The protons of the amino group (-NH₂) and the amide proton (-NH) would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display signals for the eight carbon atoms in the molecule. The carbon atoms of the aromatic ring will resonate in the downfield region (typically δ 110-150 ppm). The carbonyl carbon of the trifluoroacetamide group is expected to have a chemical shift in the range of δ 155-165 ppm. The trifluoromethyl carbon will show a characteristic quartet due to coupling with the three fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum of **4-Trifluoroacetamidoaniline** will exhibit characteristic absorption bands corresponding to its functional groups.

Functional Group	Expected Absorption Range (cm ⁻¹)
N-H Stretch (Amine)	3500 - 3300 (two bands for primary amine)
N-H Stretch (Amide)	~3300
C=O Stretch (Amide)	1750 - 1680
C-N Stretch (Aromatic Amine)	1340 - 1250
C-F Stretch	1400 - 1000 (strong, multiple bands)
Aromatic C-H Stretch	3100 - 3000
Aromatic C=C Bending	1600 - 1450

Mass Spectrometry (MS)

Mass spectrometry of **4-Trifluoroacetamidoaniline** would provide information about its molecular weight and fragmentation pattern.

Expected Molecular Ion Peak (M⁺): m/z 204 Predicted [M+H]⁺: m/z 205

The fragmentation pattern would likely involve the cleavage of the amide bond and the loss of the trifluoroacetyl group.

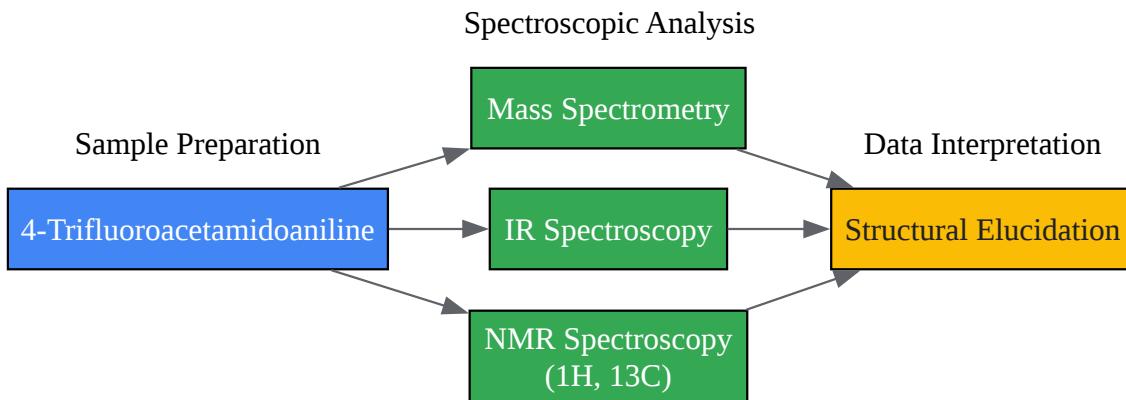
Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy

A sample of **4-Trifluoroacetamidoaniline** would be dissolved in a suitable deuterated solvent, such as deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6), and transferred to an NMR tube. ^1H and ^{13}C NMR spectra would be recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

FT-IR Spectroscopy


The IR spectrum can be obtained using the KBr pellet method or Attenuated Total Reflectance (ATR). For the KBr method, a small amount of the solid sample is ground with dry potassium bromide and pressed into a thin pellet. For ATR, the solid sample is placed directly on the ATR crystal. The spectrum is then recorded using an FT-IR spectrometer.

Mass Spectrometry

Mass spectra can be acquired using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI-MS, the sample is introduced into the mass spectrometer, where it is ionized by a beam of electrons. For ESI-MS, the sample is dissolved in a suitable solvent and infused into the ESI source.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a compound like **4-Trifluoroacetamidoaniline**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Trifluoroacetamidoaniline | C8H7F3N2O | CID 675087 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Trifluoroacetamidoaniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b013928#spectroscopic-data-of-4-trifluoroacetamidoaniline-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com